(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

Chiral purity Optical rotation Quality control

Chiral pool building block derived from (R)-malic acid for stereoselective synthesis of (R)-isoserine-a key intermediate in glucagon receptor antagonist scaffolds. Substitution with the (S)-(+) enantiomer (CAS 113278-67-4) or racemic mixture is not feasible, as C4 stereochemistry directly transfers to downstream products. Defined [α]²⁰/D -3.5° (c=1, CHCl₃) and mp 108-112°C enable incoming QC verification. Free carboxylic acid allows direct amidation/esterification without deprotection. Dioxolanone-lactone ring opens with amines to install (R)-α-hydroxy acid motifs. ≥95% purity.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
CAS No. 113278-68-5
Cat. No. B016659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
CAS113278-68-5
Synonyms(R)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic Acid;  2-((R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic Acid;  [(R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid;  _x000B_
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESCC1(OC(C(=O)O1)CC(=O)O)C
InChIInChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
InChIKeyIDQOCLIWDMZKBZ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic Acid


(R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (CAS 113278-68-5) is a chiral, non-aromatic dioxolanone building block derived from (R)-malic acid . The compound is characterized by a cyclic ketal-lactone (dioxolanone) ring structure and a pendant acetic acid moiety, with a molecular formula of C₇H₁₀O₅ and molecular weight of 174.15 g/mol . The (R)-(−) enantiomer exhibits a specific optical rotation of [α]²⁰/D −3.5° (c = 1 in chloroform) and a reported melting point range of 108–112 °C . It is classified within chiral building blocks and carboxylic acid derivatives and is commercially available at ≥95% purity from multiple suppliers .

Chiral Pool Building Block (R)-malic acid-derived; stereochemistry directly transferred to products
Dioxolanone-Lactone Core Cyclic ketal-lactone ring enables both protection and electrophilic reactivity
Free Carboxylic Acid Handle Direct amidation/esterification without deprotection steps
Identity Verification Ready Defined optical rotation and melting point range support batch acceptance

Enantiomeric Specificity of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic Acid


Substituting the (R)-(−) enantiomer of 2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid with its (S)-(+) counterpart, the racemic mixture, or structurally similar dioxolanone derivatives is not feasible in stereoselective synthetic pathways. The compound functions as a chiral pool building block wherein the stereochemical configuration at the C4 position is directly transferred to downstream intermediates . The (S)-(+) enantiomer (CAS 113278-67-4) yields products with the opposite absolute configuration—a distinction that cannot be compensated for by adjusting reaction conditions . Additionally, alternative chiral dioxolanone derivatives lacking the acetic acid moiety (e.g., methyl or benzyl protected variants) require deprotection steps that may compromise enantiomeric integrity or introduce side reactions. The combination of (R)-malic acid-derived stereochemistry, the free carboxylic acid handle for direct amidation or esterification, and the cyclic dioxolanone ring (which serves as both a protecting group for α-hydroxy acid functionality and an electrophilic lactone) defines a functional profile that is not duplicated by any single alternative compound .

(R)-(−) Enantiomer
VS
Potential Substitute
Preserves (R)-configuration at C4 in downstream products
VS
(S)-(+) enantiomer yields opposite absolute configuration; not correctable by conditions
Free carboxylic acid enables direct coupling
VS
Protected dioxolanone analogs require deprotection steps that may compromise enantiomeric integrity
Dioxolanone ring serves as both protecting group and electrophile
VS
Racemic mixture or other heterocyclic building blocks do not replicate this dual functionality

Specificity Evidence: (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic Acid


Optical Rotation for Enantiomeric Purity

The (R)-(−) enantiomer (CAS 113278-68-5) is characterized by a specific optical rotation of [α]²⁰/D −3.5° (c = 1 in chloroform), as reported in commercial specifications . The (S)-(+) enantiomer (CAS 113278-67-4) exhibits a corresponding [α]²⁰/D +3.5° (c = 1 in chloroform) . While this data derives from vendor specifications rather than peer-reviewed primary literature, it establishes a verifiable baseline for identity confirmation and batch acceptance criteria. Researchers can use this value to independently verify enantiomeric identity prior to use in stereoselective synthesis.

Optical Rotation
Data to verify
[α]²⁰/D −3.5° (target) vs +3.5° (S)-(+)
c = 1, CHCl₃, 20 °C; vendor specifications
Supports enantiomeric identity verification prior to synthesis
Independent verification recommended
Chiral purity Optical rotation Quality control

Melting Point Identity Testing

The melting point range of (R)-(−)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is reported as 108–112 °C (lit.) . In contrast, an alternative commercial source reports a melting point of 95–98 °C for the (R)-enantiomer , and the (S)-enantiomer is reported with a melting point of 105–108 °C . The observed variability across vendors highlights the importance of using melting point as a preliminary identity verification parameter rather than a definitive purity metric. Nonetheless, the distinct ranges provide a useful orthogonal check to confirm that the received material corresponds to the expected enantiomer before initiating synthetic work.

Melting Point
Context-dependent
108–112 °C (target) vs 105–108 °C (S)-enantiomer; alt. source 95–98 °C
Variability across vendors observed
Orthogonal identity check; use as preliminary confirmation
Not a definitive purity metric
Thermal analysis Identity testing Solid-state characterization

Validated Synthesis of (R)-Isoserine

(R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is explicitly cited as an intermediate/starting material in the synthesis of (R)-isoserine . (R)-Isoserine is a key structural component of glucagon receptor antagonists, a class of compounds investigated for type 2 diabetes therapy. The (R)-configuration of the dioxolanone building block directly establishes the stereocenter in the target (R)-isoserine framework. While no direct comparative data are provided in the available specifications, the explicit linkage to (R)-isoserine synthesis—as opposed to a generic claim—demonstrates validated downstream utility that is not documented for alternative dioxolanone derivatives in vendor literature.

Synthetic Application
Supporting evidence
Validated as starting material for (R)-isoserine synthesis
Documented in vendor literature
Supports procurement based on published synthetic route
No equivalent documentation for alternative dioxolanones
Chiral pool synthesis Amino acid synthesis Pharmaceutical intermediates

Application Scenarios: (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic Acid


Synthesis of (R)-Isoserine-Derived Glucagon Antagonists

This compound serves as an established chiral starting material for the preparation of (R)-isoserine, which is incorporated into glucagon receptor antagonist scaffolds under investigation for type 2 diabetes therapy . The (R)-stereocenter is preserved throughout the synthetic sequence, ensuring the correct absolute configuration of the final pharmacologically active species. Procurement of the (R)-(−) enantiomer is essential; substitution with the (S)-(+) form would yield the opposite enantiomer of isoserine, which is not documented to confer equivalent receptor binding properties.

Identity Verification & QC Integration

The compound's defined optical rotation ([α]²⁰/D −3.5°, c = 1, CHCl₃) and melting point range (108–112 °C) provide orthogonal, instrumentally accessible parameters for incoming material verification . Laboratories can integrate these values into standard operating procedures for batch acceptance, reducing the risk of mislabeled or racemized material entering stereoselective synthetic pipelines.

Chiral Building Block for Heterocycle Synthesis

The dioxolanone-lactone framework enables ring-opening reactions with amines in the presence of monocarboxylic acids, providing access to functionalized intermediates containing the (R)-configured α-hydroxy acid motif . The free carboxylic acid handle allows direct amide bond formation or esterification without additional deprotection steps—a functional advantage over protected dioxolanone analogs that require post-coupling manipulation. This application is particularly relevant for the synthesis of chiral heterocycles where the stereocenter must be introduced early and maintained through multiple transformations.

Enantiomer Comparison Studies

Researchers investigating stereochemical effects on biological activity or material properties can use the (R)-(−) enantiomer alongside its (S)-(+) counterpart (CAS 113278-67-4) as a matched pair for comparative studies . The defined and opposite optical rotations (±3.5°) provide a straightforward method for confirming the identity of each enantiomer prior to experimentation. The commercial availability of both enantiomers at comparable purity levels (≥95%) facilitates systematic stereochemical SAR investigations.

Application
Selection Property
Validation Focus
Glucagon receptor antagonist research
Enantioselective (R)-isoserine route
Stereochemical fidelity in target molecule
Identity verification & QC integration
Orthogonal identity parameters
Batch acceptance criteria confirmation
Chiral heterocycle synthesis
Direct coupling without deprotection
Stereochemical integrity through multi-step transformations
Enantiomer comparison studies
Matched enantiomer pair availability
Comparative stereochemical effect evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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